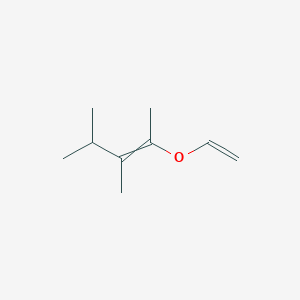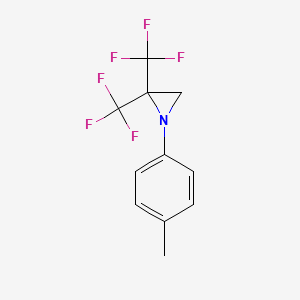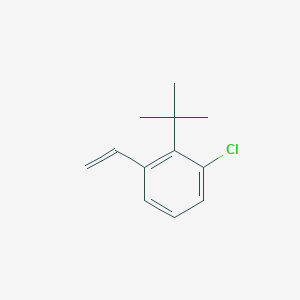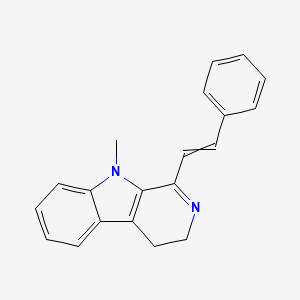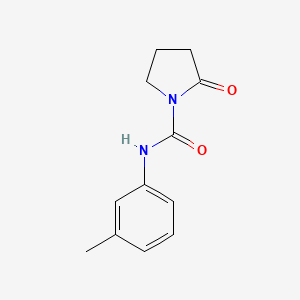
N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide typically involves the reaction of 3-methylphenylamine with 2-oxopyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine derivatives and carboxamides.
N-(3-Methylphenyl)acetamide: Similar in structure but lacks the pyrrolidine ring.
N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxylate: Similar but with a carboxylate group instead of a carboxamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63986-79-8 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-9-4-2-5-10(8-9)13-12(16)14-7-3-6-11(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,13,16) |
InChIキー |
XPJQVFXTNOCAEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


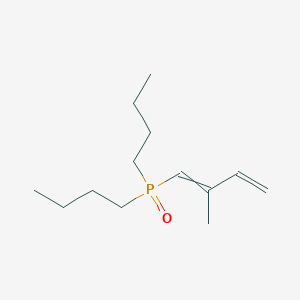

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

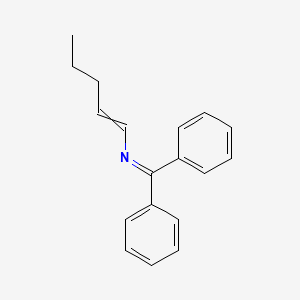
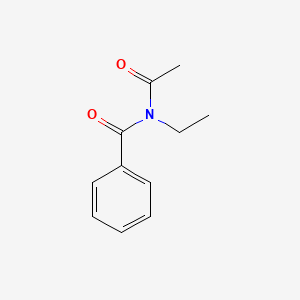
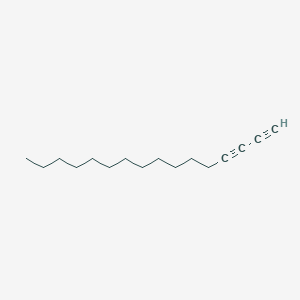
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)

